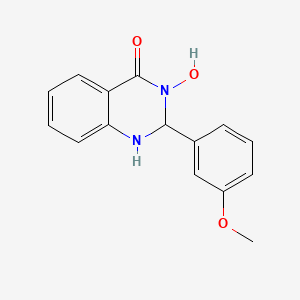![molecular formula C16H20IN3O B4343286 N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4343286.png)
N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a phenyl group, and an iodine atom, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of catalysts such as copper triflate and ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate . The process may also involve nucleophilic addition, intramolecular cyclization, and elimination steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE
- N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-BROMO-1H-PYRAZOLE-3-CARBOXAMIDE
- N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-FLUORO-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs .
Properties
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]-4-iodo-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20IN3O/c1-10(19-15(21)14-13(17)9-18-20-14)11-5-7-12(8-6-11)16(2,3)4/h5-10H,1-4H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXOMZFKKYNXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2=C(C=NN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B4343204.png)
![N-(3,4-difluorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4343211.png)
![METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-ETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4343219.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4343225.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4343231.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4343246.png)


![3-HYDROXY-2-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE](/img/structure/B4343266.png)

![2-[1-(2,6-difluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4343284.png)
![5-[(2,5-DICHLOROPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-FURAMIDE](/img/structure/B4343288.png)
![2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B4343289.png)

